Coomassie blue R-250

SDS-PAGE protein detection limit gel staining sensitivity

Coomassie Brilliant Blue R-250 (CBB R-250, CAS 6104-59-2, C.I. is a disulfonated triphenylmethane dye with molecular formula C45H44N3NaO7S2 and molecular weight 825.97 g/mol.

Molecular Formula C45H45N3NaO7S2+
Molecular Weight 827.0 g/mol
Cat. No. B10766368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoomassie blue R-250
Molecular FormulaC45H45N3NaO7S2+
Molecular Weight827.0 g/mol
Structural Identifiers
SMILESCCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC.[Na+]
InChIInChI=1S/C45H45N3O7S2.Na/c1-4-47(31-33-9-7-11-43(29-33)56(49,50)51)40-23-15-36(16-24-40)45(35-13-19-38(20-14-35)46-39-21-27-42(28-22-39)55-6-3)37-17-25-41(26-18-37)48(5-2)32-34-10-8-12-44(30-34)57(52,53)54;/h7-30H,4-6,31-32H2,1-3H3,(H2,49,50,51,52,53,54);/q;+1
InChIKeyNKLPQNGYXWVELD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coomassie Blue R-250: Technical Specifications and Procurement Considerations for SDS-PAGE Protein Staining


Coomassie Brilliant Blue R-250 (CBB R-250, CAS 6104-59-2, C.I. 42660) is a disulfonated triphenylmethane dye with molecular formula C45H44N3NaO7S2 and molecular weight 825.97 g/mol . It is supplied as a dark reddish-brown powder that is insoluble in cold water but soluble in hot water, methanol, and ethanol . In acidic conditions, R-250 binds to proteins primarily via electrostatic interactions with basic amino acid residues (lysine, arginine, histidine), undergoing a bathochromic shift from reddish-brown to bright blue with an absorption maximum at 554-563 nm in aqueous buffer at pH 7.0 . The dye is the classic, most extensively validated protein stain for SDS-PAGE, IEF gels, and standard polyacrylamide gels, with over six decades of documented use in protein biochemistry .

Why Coomassie Blue R-250 Cannot Be Simply Substituted with G-250 or Silver Stain: Structural and Performance Determinants


Generic substitution among protein stains is scientifically unjustified due to fundamental differences in chemical structure, binding mechanism, and performance characteristics. Coomassie R-250 lacks two methyl groups present on G-250, resulting in distinct colloidal behavior and aggregation properties that directly affect staining reproducibility and background clearance . While G-250 forms stronger dye-dye aggregates enabling colloidal staining with lower background, R-250 exhibits higher absolute sensitivity for protein detection (0.1 µg vs. 0.5 µg detection limit) . Silver stain, though offering 10-100× greater sensitivity, is non-quantitative due to protein-dependent silver deposition, exhibits poor mass spectrometry compatibility without modified protocols, and cannot be used for downstream protein recovery [1]. Commercial R-250 formulations also vary substantially in purity; raw dye historically contained ≥10 chromogenic contaminants including mono-/trisulfonated derivatives that reduced staining reproducibility by up to 40% [2]. These differences demand evidence-based selection rather than ad hoc substitution.

Quantitative Comparative Evidence: Coomassie Blue R-250 Performance Benchmarks Against Key Alternatives


Detection Sensitivity: R-250 vs. G-250 vs. Amido Black Head-to-Head Comparison

Coomassie R-250 demonstrates 5-fold higher staining sensitivity compared to amido black, with a validated detection limit of 0.1 µg protein per band . In direct comparison, R-250 outperforms G-250 in absolute sensitivity (0.1 µg vs. 0.5 µg detection limit) despite G-250's colloidal advantages for background reduction . In a clinical diagnostic assay context, the Coomassie Blue-based method achieved an analytical sensitivity of 18 mg/L for albumin detection, compared to 50 mg/L for nigrosin and 100 mg/L for amido black-based methods [1].

SDS-PAGE protein detection limit gel staining sensitivity

Quantitative Linearity: R-250 vs. Procion Brilliant Blue RS Direct Photometric Comparison

Coomassie R-250 protein complexes follow Beer's law up to 20 μg/cm on electrophoretic strips, with a lower detection limit of 0.5 μg/cm. Within this linear range, absolute protein amounts can be estimated with an accuracy of ±10%, and relative concentrations within a protein mixture can be evaluated to an accuracy better than ±3% [1]. The dye maintains a broad linear dynamic range of 15-20 μg protein for scanning densitometry applications, enabling reliable quantitative comparisons across samples [2].

densitometry quantitative proteomics Beer's law compliance

Assay Reproducibility: R-250 Within-Run and Between-Run CV Performance in Clinical Diagnostic Context

In a validated microalbuminuria screening test, the Coomassie Blue R-250-based assay demonstrated within-run coefficient of variation (CV) of 8.4% at 50 mg/L and 3% at 400 mg/L albumin concentration, with between-run CV of 9.7% at 50 mg/L and 4.5% at 400 mg/L [1]. The method exhibited linearity between 20 and 600 mg/L with good correlation (r² = 0.89) against immunonephelometric reference measurements [1]. Importantly, R-250 is a quantitative stain whereas silver staining is non-quantitative due to protein-dependent silver deposition variability, with some proteins poorly stained by silver [2].

coefficient of variation assay validation reproducibility

Mass Spectrometry Compatibility: R-250 vs. Silver Stain Downstream Workflow Integration

Coomassie R-250 staining is fully compatible with downstream mass spectrometry applications. The stain forms noncovalent, reversible complexes with proteins that do not interfere with tryptic digestion or peptide extraction [1]. In contrast, standard silver staining protocols are not MS-compatible due to protein oxidation and glutaraldehyde crosslinking, requiring specialized MS-compatible silver stain variants that sacrifice sensitivity . R-250-stained protein spots have been successfully used for peptide mass fingerprinting by MALDI-TOF/TOF, with protocols demonstrating complete destaining and effective tryptic digestion of excised bands .

MALDI-TOF proteomics in-gel digestion LC-MS/MS

Cost-Efficiency and Workflow Speed: R-250 vs. Silver Stain Protocol Comparison

Coomassie R-250 staining is a rapid, simple, and affordable method requiring only 30 minutes to 2 hours for complete staining and destaining [1]. Silver staining, while offering 10-100× greater sensitivity, involves many more steps and solutions, with total protocol times extending to several hours or overnight [2]. R-250 staining solution can be reused 20-40 times after initial preparation, dramatically reducing per-use reagent costs [3]. Optimized R-250 formulations enable complete staining and visualization in as little as 20 minutes with detection limits below 6 ng protein per band .

cost-effectiveness workflow efficiency high-throughput screening

Batch-to-Batch Consistency: Commercial R-250 Purity Specifications and Quality Control Requirements

Commercial Coomassie R-250 historically exhibited significant batch-to-batch variability due to impurities. Raw dye preparations contained ≥10 chromogenic contaminants including mono- and trisulfonated derivatives and non-blue fluorophores, which reduced staining reproducibility by approximately 40% [1]. Modern electrophoresis-grade R-250 is specified with strict quality parameters: λmax 554-563 nm in pH 7.0 buffer, specific absorptivity A 1%/1cm ≥300 at λmax (0.025 g/L), and suitability for electrophoresis verified by functionality testing . A thin-layer chromatographic method was developed for quality control testing of purified CBB lots to ensure performance equivalency across batches [1].

quality control batch variability procurement specification

Evidence-Based Application Scenarios: When to Procure Coomassie Blue R-250


Routine SDS-PAGE Protein Visualization with Downstream MS Requirements

R-250 is the optimal choice for laboratories requiring reliable protein band detection with full downstream mass spectrometry compatibility. Unlike silver stain, R-250 does not oxidize proteins or introduce crosslinking that interferes with tryptic digestion, enabling seamless MALDI-TOF/TOF or LC-MS/MS analysis from the same gel [1]. The 0.1 µg detection limit is sufficient for most recombinant protein expression validation, purification monitoring, and proteomic profiling applications .

Quantitative Densitometric Analysis of Protein Mixtures

When relative or absolute protein quantification from stained gels is required, R-250 provides the necessary linear dynamic range (15-20 μg protein; Beer's law compliance to 20 μg/cm) and ±3-10% quantitative accuracy [1]. Silver stain is explicitly non-quantitative due to protein-dependent staining variability and should not be used for densitometric quantification . G-250 colloidal formulations may offer lower background but sacrifice absolute sensitivity (0.5 μg vs. 0.1 μg detection limit) .

High-Throughput Screening and Cost-Sensitive Laboratory Operations

R-250 is the most economical protein stain for high-volume gel analysis, with staining solution reusable 20-40 times and total protocol times of 30 minutes to 2 hours [1]. This compares favorably to silver stain's multi-hour, multi-solution workflow and single-use reagent consumption . For laboratories processing dozens of gels weekly, the cumulative cost and time savings of R-250 over silver stain or fluorescent alternatives are substantial.

Clinical Diagnostic Assay Development Requiring Validated Reproducibility

In regulated diagnostic contexts where assay validation requires documented CV values, R-250-based colorimetric methods have demonstrated within-run CV of 3-8.4% and between-run CV of 4.5-9.7%, with linearity from 20-600 mg/L [1]. This level of documented reproducibility supports method validation for applications such as microalbuminuria screening or proteinuria assessment, where amido black and nigrosin show inferior analytical sensitivity (100 mg/L and 50 mg/L, respectively) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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